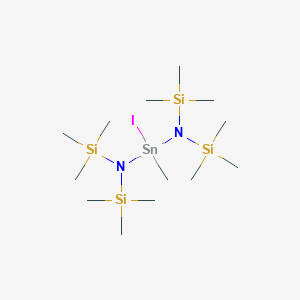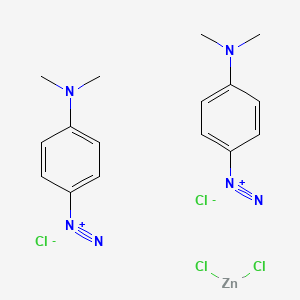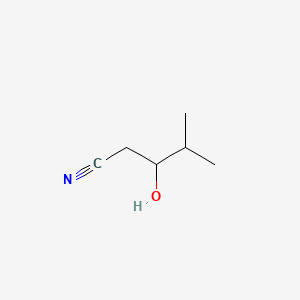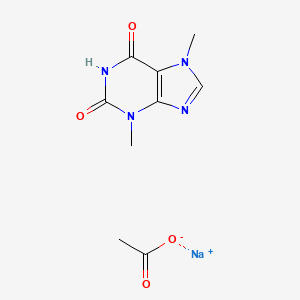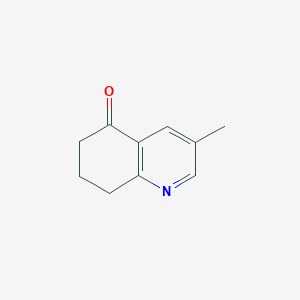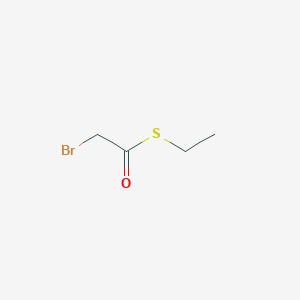
1-Decanol, 2-propyl-
説明
“1-Decanol, 2-propyl-” is a variant of 1-Decanol, which is a straight chain fatty alcohol with ten carbon atoms and the molecular formula C10H21OH . It is a colorless to light yellow viscous liquid that is insoluble in water and has an aromatic odor . The interfacial tension against water at 20 °C is 8.97 mN/m .
Synthesis Analysis
1-Decanol can be prepared by the hydrogenation of decanoic acid, which occurs in modest quantities in coconut oil (about 10%) and palm kernel oil (about 4%) . It may also be produced synthetically via the Ziegler process . Tertiary alcohols like “1-Decanol, 2-propyl-” can be synthesized from carbon nucleophiles and ketones .
Molecular Structure Analysis
The molecular structure of 1-Decanol is characterized by a straight chain of ten carbon atoms with a hydroxyl group (-OH) at the end . The molecular weight is approximately 158.2811 .
Chemical Reactions Analysis
The principal philosophy of a toxicological read-across is that chemicals with similar molecular structure will exhibit similar chemical properties and in so doing exhibit similar toxic potency .
Physical And Chemical Properties Analysis
1-Decanol is a clear, colorless liquid under standard conditions of temperature and pressure. It has a sweet, floral, slightly citrusy odor . The melting point of 1-Decanol is 6.4 °C and it boils at 232.9 °C . It is relatively less dense than water, with a density of around 0.829 g/cm3 at 20 °C .
科学的研究の応用
Recovery of Propionic Acid : 1-Decanol is used as a diluent in the reactive extraction of propionic acid, enhancing the extraction efficiency and preventing third phase formation when combined with Aliquat 336, a specific extractant (Keshav, Chand, & Wasewar, 2009).
Boron Removal by Solvent Extraction : In the field of solvent extraction for boron removal, 1-Decanol has been identified as an effective solvent modifier, providing stability to diolic molecules in the Kerosene phase and exhibiting a reduced negative effect on the extraction of boron (Fortuny, Coll, Kedari, & Sastre, 2014).
Production of 1-Decanol via Metabolic Engineering : 1-Decanol has been produced using the oleaginous yeast Yarrowia lipolytica, genetically engineered to convert glucose into 1-decanol. This method presents a potential avenue for industrial production of 1-decanol and other fatty alcohols from simple sugars (Rutter & Rao, 2016).
CO2 Capture Technology Enhancement : In studies aimed at enhancing CO2 capture technology, 1-Decanol has been used as a phase splitter in a monoethanolamine/1-propanol aqueous biphasic absorbent, resulting in increased mass transfer coefficient and triggered liquid-liquid phase separation, thus contributing to energy savings in CO2 capture processes (Wang et al., 2019).
Gelation Properties in Organic Compounds : The role of 1-Decanol in the gelation ability of partially fluorinated N-benzoyl thiourea derivatives was studied, highlighting its impact on the viscoelasticity and morphological characteristics of the resulting gels. This research provides insights into the complex behavior of decanol/N-benzoyl thiourea mixtures (Staicu, Iliş, Cîrcu, & Micutz, 2018).
Reactive Extraction of Propionic Acid : Another study on the reactive extraction of propionic acid using tri-n-octylamine in 1-Decanol showed a high degree of extraction efficiency. This research contributes to the understanding of the reactive extraction process, a key operation in the chemical industry (Keshav, Wasewar, & Chand, 2009).
Propionic Acid Extraction Equilibria : 1-Decanol was also used to study the effect of binary extractants and modifier-diluents systems on the equilibria of propionic acid extraction. This research provides valuable insights into the optimization of the extraction process (Keshav, Wasewar, Chand, & Uslu, 2009).
Decyl Acetate Synthesis in Supercritical CO2 : The use of 1-Decanol in the enzymatic synthesis of decyl acetate through transesterification with vinyl acetate in supercritical CO2 was explored. This represents an innovative approach in green chemistry, utilizing environmentally friendly solvents and biocatalysts (Oliveira, Rebocho, Ribeiro, Macedo, & Loureiro, 2009).
Safety and Hazards
特性
IUPAC Name |
2-propyldecan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O/c1-3-5-6-7-8-9-11-13(12-14)10-4-2/h13-14H,3-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVXPVLRPMHRBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCC)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50560285 | |
| Record name | 2-Propyldecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50560285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60671-35-4 | |
| Record name | 2-Propyldecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50560285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



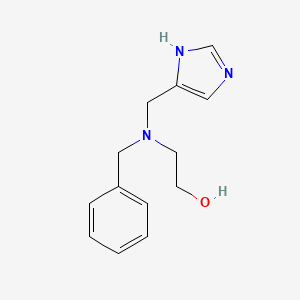
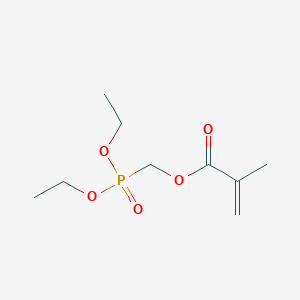
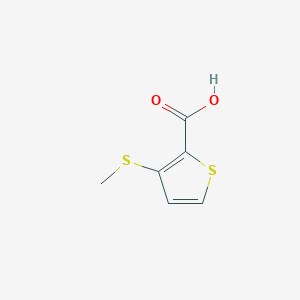
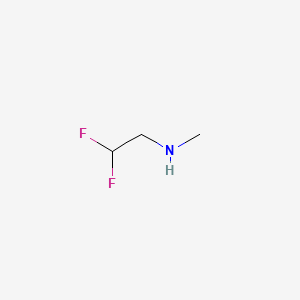
![L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-](/img/structure/B3054408.png)

